N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-26-14-6-3-2-5-13(14)11-19-17(22)18(23)20-12-15-21(8-9-27-15)29(24,25)16-7-4-10-28-16/h2-7,10,15H,8-9,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQVCSZWEITZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H23N3O4S
- Molecular Weight : 449.53 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the oxalamide and thiophene moieties suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies indicate that this compound may exhibit anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF7 | 20 | Cell cycle arrest | |
| A549 | 12 | Inhibition of metastasis |
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. The thiophene group is believed to enhance its interaction with bacterial membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on murine models indicated that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
- Synergistic Effects with Other Agents : Research has shown that this compound can enhance the efficacy of conventional chemotherapeutics when used in combination, indicating a potential role in combination therapy strategies for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following oxalamide derivatives share structural similarities with the target compound but differ in substituents, influencing their physicochemical and biological profiles:
Key Differentiators
Q & A
Q. What synthetic strategies are effective for preparing N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:
Amine Activation : React 2-methoxybenzylamine with ethyl chlorooxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base to form the intermediate oxalamate ester .
Sulfonylation : Introduce the thiophene-2-sulfonyl group to the oxazolidine moiety via sulfonylation under anhydrous conditions, ensuring protection of reactive functional groups .
Purification : Use silica gel column chromatography (e.g., hexane/ethyl acetate gradient) followed by recrystallization from chloroform or DCM to achieve >90% purity .
Key Considerations : Monitor reaction progress via TLC and confirm final structure using H/C NMR and LC-MS .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-) identifies aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ 3.8 ppm), and sulfonyl/thiophene signals . C NMR confirms carbonyl (170–175 ppm) and sulfone (115–120 ppm) groups .
- Mass Spectrometry : LC-APCI-MS (e.g., m/z 479.12 [M+H]) verifies molecular weight .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >95% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Modify the 2-methoxybenzyl group (e.g., replace with adamantyl or 4-chlorophenyl) to assess steric/electronic effects on target binding .
- Oxazolidine Modifications : Replace the thiophene-sulfonyl group with furan or triazole derivatives to probe hydrophobic/hydrophilic interactions .
- Biological Assays : Use enzyme inhibition assays (e.g., soluble epoxide hydrolase) or cellular models to correlate structural changes with activity .
Data Analysis : Apply multivariate statistical models to identify critical substituents impacting potency .
Q. What computational approaches are suitable for predicting binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., using B3LYP/6-31G*) to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 gp120 or cytochrome P450). Validate docking poses with crystallographic data (e.g., SHELX-refined structures) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
Q. How can researchers resolve contradictions in biological activity data?
Methodological Answer:
- Orthogonal Assays : Confirm initial findings with alternative methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
- Purity Reassessment : Re-analyze compound batches via H NMR (e.g., detect residual solvents) and HPLC to rule out impurities .
- Stability Testing : Assess compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) using LC-MS .
Q. What challenges arise in crystallographic characterization, and how can they be mitigated?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., DCM/methanol) with microseeding. For stubborn compounds, try high-throughput screening (HT-XRD) .
- Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation. Address twinning with SHELXD or OLEX2 .
- Validation : Apply the PLATON tool suite to check for voids, misassigned atoms, and R-factor discrepancies .
Q. How can stability under physiological conditions be evaluated methodically?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS every 6h for 48h .
- Oxidative Stress : Expose to HO (1 mM) or liver microsomes (CYP450 enzymes) to identify labile groups (e.g., sulfonyl or thiophene) .
- Metabolite Profiling : Use HR-MS/MS to characterize oxidation/reduction products (e.g., sulfone → sulfoxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
